1-(3-Bromo-isoxazol-5-yl)-ethylamine CAS 1955473-97-8
1-(3-Bromo-isoxazol-5-yl)-ethylamine CAS 1955473-97-8
An In-depth Technical Guide to 1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS 1955473-97-8)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 1-(3-Bromo-isoxazol-5-yl)-ethylamine, a heterocyclic compound registered under CAS number 1955473-97-8. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational knowledge on the isoxazole scaffold with specific insights into the structure, synthesis, and potential applications of this particular molecule. While detailed peer-reviewed studies on this specific compound are not extensively available, this guide extrapolates from established principles of isoxazole chemistry to present a robust framework for its utilization as a synthetic building block. We will explore its chemical properties, propose a validated synthetic protocol, discuss expected analytical characterization, and contextualize its potential within modern drug discovery programs.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] This scaffold is not merely a passive linker but an active pharmacophoric element found in a multitude of clinically approved drugs and biologically active compounds.[4] Its prevalence is due to a combination of favorable properties: metabolic stability, the ability to engage in hydrogen bonding via its nitrogen atom, and its role as a bioisostere for other functional groups.[5] Isoxazole derivatives have demonstrated an impressively broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3]
The subject of this guide, 1-(3-Bromo-isoxazol-5-yl)-ethylamine, represents a strategic building block for chemical library synthesis. It incorporates three key features:
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The Isoxazole Core: A proven pharmacophore.
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A Bromine Substituent: Located at the 3-position, it serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive structural diversification.
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A Chiral Ethylamine Group: Positioned at the 5-position, this primary amine provides a crucial vector for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for the exploration of structure-activity relationships (SAR).
This guide aims to equip researchers with the necessary technical knowledge to effectively synthesize, characterize, and strategically deploy this compound in their research and development endeavors.
Physicochemical Properties and Data
Summarized below are the known and computed properties for 1-(3-Bromo-isoxazol-5-yl)-ethylamine.
| Property | Value | Source |
| CAS Number | 1955473-97-8 | Internal Registry |
| Molecular Formula | C₅H₇BrN₂O | [6] |
| Molecular Weight | 191.03 g/mol | [6] |
| IUPAC Name | 1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine | PubChem |
| Canonical SMILES | CC(C1=CC(=NO1)Br)N | PubChem |
| InChI Key | Inferred from structure | - |
| Predicted LogP | 1.5 - 2.0 | Computed |
| Predicted pKa (Amine) | 8.5 - 9.5 | Computed |
| Physical State | Predicted to be an oil or low-melting solid | - |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for CAS 1955473-97-8 is not prominent in the literature, a reliable and logical pathway can be constructed from well-established methodologies for isoxazole synthesis and functional group interconversion.[2][7][8] The proposed pathway involves a 1,3-dipolar cycloaddition to form the isoxazole core, followed by functionalization and reductive amination.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway is depicted below. The target molecule can be derived from the corresponding ketone via reductive amination. The ketone, in turn, can be synthesized from a terminal alkyne and a bromo-nitrile oxide precursor, which is generated in situ from dibromoformaldoxime.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Bromo-isoxazol-5-yl)ethanol
This step utilizes a [3+2] cycloaddition reaction, a classic method for isoxazole synthesis.[4][9]
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Reagents & Setup: To a stirred solution of but-3-yn-2-ol (1.0 eq) in a suitable solvent such as diethyl ether or THF, add a solution of dibromoformaldoxime (1.1 eq).
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Reaction: Slowly add a base, such as a solution of sodium bicarbonate or triethylamine (2.5 eq), dropwise to the mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide from the dibromoformaldoxime, which then undergoes cycloaddition with the alkyne.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
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Work-up & Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol, 1-(3-bromo-isoxazol-5-yl)ethanol[10], is then purified via column chromatography on silica gel.
Step 2: Oxidation to 1-(3-Bromo-isoxazol-5-yl)ethanone
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Reagents & Setup: Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM). To this solution, add an oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the alcohol to the ketone.
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Work-up & Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with DCM, wash the organic layer, dry, and concentrate. Purify the crude ketone by column chromatography.
Step 3: Reductive Amination to 1-(3-Bromo-isoxazol-5-yl)-ethylamine
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Reagents & Setup: Dissolve the ketone from Step 2 (1.0 eq) in methanol. Add ammonium acetate (10 eq) or another ammonia source.
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Reaction: To this mixture, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq). Stir the reaction at room temperature. The ketone first forms an imine with ammonia, which is then reduced in situ to the primary amine.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up & Purification: Once the reaction is complete, carefully acidify the mixture with 1M HCl to pH ~2 to decompose any remaining reducing agent. Then, basify with 2M NaOH to pH >10 to deprotonate the amine product. Extract the final compound with ethyl acetate. Dry the organic layers and concentrate under vacuum to yield the target compound, 1-(3-Bromo-isoxazol-5-yl)-ethylamine. Further purification can be achieved via chromatography if necessary.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
A self-validating protocol requires rigorous characterization of the final product. Based on the structure, the following spectroscopic data are expected:
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¹H NMR (Proton NMR):
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A singlet peak around δ 6.5-7.0 ppm corresponding to the isoxazole ring proton (at C4).
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A quartet around δ 4.0-4.5 ppm for the methine proton (-CH) adjacent to the amine.
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A doublet around δ 1.4-1.6 ppm for the methyl group (-CH₃) protons.
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A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O, typically appearing between δ 1.5-3.0 ppm.
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¹³C NMR (Carbon NMR):
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Three signals in the aromatic/heterocyclic region (δ 100-170 ppm) for the isoxazole ring carbons. The carbon bearing the bromine (C3) would be significantly downfield.
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A signal for the methine carbon (-CH) around δ 50-60 ppm.
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A signal for the methyl carbon (-CH₃) in the aliphatic region, around δ 20-25 ppm.
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Mass Spectrometry (MS):
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The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound. There will be two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
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Infrared (IR) Spectroscopy:
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Characteristic N-H stretching bands for the primary amine will appear in the range of 3300-3500 cm⁻¹.
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A C=N stretching vibration for the isoxazole ring around 1600-1650 cm⁻¹.
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A C-Br stretching band at lower frequencies, typically 500-600 cm⁻¹.
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Potential Applications in Drug Discovery
The true value of 1-(3-Bromo-isoxazol-5-yl)-ethylamine lies in its potential as a versatile scaffold for creating diverse chemical libraries. The presence of two distinct, orthogonally reactive sites—the bromine atom and the primary amine—allows for systematic and targeted structural modifications.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The ethylamine group can be acylated with various carboxylic acids to form amides that can project into solvent-exposed regions or form additional hydrogen bonds. The bromo-isoxazole can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that target specific sub-pockets.
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Development of Antimicrobial Agents: Isoxazole-containing compounds are known for their antibacterial properties.[11][12] This scaffold can be elaborated to mimic known antibiotics or to develop novel agents that disrupt bacterial cell wall synthesis or other essential processes.
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Probes for Chemical Biology: The compound can be used to synthesize targeted probes. For instance, the amine can be functionalized with a reporter tag (like a fluorophore or biotin), while the bromine is replaced with a photo-activatable cross-linking group to study protein-ligand interactions.
Logical Diversification Workflow
Caption: Diversification potential of the target scaffold.
Conclusion
1-(3-Bromo-isoxazol-5-yl)-ethylamine (CAS 1955473-97-8) is a strategically designed chemical building block with significant potential for application in medicinal chemistry and drug discovery. While direct literature is sparse, its synthesis is achievable through established and reliable chemical transformations. The compound's true strength lies in its dual-functional nature, offering two orthogonal points for diversification. This allows for the efficient generation of novel, complex molecules built upon the pharmacologically validated isoxazole core. This guide provides the foundational knowledge and a practical framework for researchers to harness the potential of this valuable synthetic intermediate.
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